Gastrin I human - 60748-06-3

Gastrin I human

Catalog Number: EVT-453097
CAS Number: 60748-06-3
Molecular Formula: C97H124N20O31S
Molecular Weight: 2098.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gastrin-17 is one of the primary forms of gastrin that is a 17-membered peptide consisting of Glp, Gly, Pro, Trp, Leu, Glu, Glu, Glu, Glu, Glu, Ala, Tyr, Gly, Trp, Met, Asp and Phe-NH2 residues joined in sequence. It has a role as an antineoplastic agent.
Source and Classification

Gastrin I is classified as a gastrointestinal hormone and is part of the gastrin family, which includes several forms such as big gastrin and little gastrin. The most common form, Gastrin I, consists of 17 amino acids. It is synthesized in the G cells through a series of post-translational modifications from its precursor, preprogastrin . The chemical structure of Gastrin I includes a sulfated form with a molecular formula of C₉₇H₁₂₄N₂₀O₃₁S .

Synthesis Analysis

Methods and Technical Details

The synthesis of Gastrin I can be achieved through both natural extraction from biological tissues and synthetic methods. Synthetic approaches often employ solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. The synthesis typically involves:

  1. Solid-Phase Synthesis: Utilizing a resin to which the first amino acid is attached. Subsequent amino acids are added one at a time in a stepwise manner.
  2. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%) .
  3. Characterization: The final product is characterized using mass spectrometry and analytical HPLC to confirm its identity and purity.
Molecular Structure Analysis

Structure and Data

Gastrin I human has a linear peptide structure characterized by its specific amino acid sequence: Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂. The presence of a pyroglutamic acid at the N-terminus contributes to its stability and biological activity .

The molecular weight of Gastrin I human is approximately 1166.4 g/mol, with notable structural features including:

  • Disulfide bonds: These may be present in some forms of gastrins, contributing to their stability.
  • Sulfation: The sulfated form enhances its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Gastrin I primarily engages in receptor-mediated interactions within the gastrointestinal tract. Upon release into the bloodstream, it binds to cholecystokinin receptor type 2 (CCK2R) on target cells such as parietal cells and enterochromaffin-like cells. This binding triggers several biochemical reactions:

  1. Stimulation of Gastric Acid Secretion: Gastrin binding activates intracellular signaling pathways that lead to increased secretion of hydrochloric acid.
  2. Histamine Release: Gastrin also stimulates enterochromaffin-like cells to release histamine, which further enhances gastric acid production by acting on H2 receptors on parietal cells .

These reactions are crucial for maintaining proper digestive function.

Mechanism of Action

Process and Data

The mechanism through which Gastrin I exerts its effects involves several key steps:

  1. Binding: Gastrin binds to CCK2 receptors located on parietal cells in the stomach lining.
  2. Signal Transduction: This interaction activates G-proteins that initiate a cascade of intracellular signaling events.
  3. Acid Secretion: Ultimately, this leads to increased production and secretion of gastric acid into the stomach lumen.

Additionally, Gastrin I influences gastric motility by promoting contractions in smooth muscle cells within the gastrointestinal tract .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gastrin I human exhibits several important physical and chemical properties:

  • Form: Typically available as a white lyophilized powder.
  • Solubility: Soluble in water and other polar solvents.
  • Stability: Stability can be affected by factors such as pH and temperature; hence it is often stored under controlled conditions.
  • Purity: Commercial preparations typically have a purity level exceeding 95% as determined by HPLC analysis .
Applications

Scientific Uses

Gastrin I human has several significant applications in scientific research:

  1. Cell Culture Studies: It is used in culturing gastric organoids, allowing researchers to study gastric physiology and pathology in vitro .
  2. Pharmacological Research: Investigations into its role in gastrointestinal diseases such as gastritis or peptic ulcers utilize Gastrin I to understand disease mechanisms better.
  3. Cancer Research: Studies have shown that Gastrin I may play a role in certain cancers by promoting cell proliferation; thus, it is used to explore cancer biology further .
Molecular Biology and Receptor Interactions of Gastrin I (Human)

Structural Determinants of CCK2 Receptor Binding and Activation

The biological activity of gastrin I (human) is critically dependent on its structural interactions with the cholecystokinin-2 receptor (CCK2R), a class A G protein-coupled receptor (GPCR). The C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) constitutes the essential pharmacophore for receptor binding and activation. Alanine substitution studies demonstrate that each residue in this tetrapeptide is indispensable for CCK2R-mediated signaling, with aspartic acid (position 16 in gastrin-17) and phenylalanine amide (position 17) being particularly crucial for inducing conformational changes in the receptor [6] [9].

Beyond the C-terminus, specific mid-region residues modulate binding affinity and functional selectivity:

  • Glycine at position 2 influences rat CCK2R activation but exhibits less significance in the human receptor.
  • Glutamic acid residues (positions 8–10) contribute to human CCK2R specificity, potentially through electrostatic interactions.
  • Tyrosine at position 12 impacts c-fos induction in human colorectal cancer cells, linking receptor activation to proliferative signaling [6].

The CCK2R binding pocket involves extracellular domains and transmembrane helices. Key receptor residues include:

  • His²⁸⁷ in the second extracellular loop (ECL2) of the human CCK2R, which forms a salt bridge with the penultimate aspartate of gastrin.
  • Transmembrane domain residues (e.g., TM III, VI, VII) that stabilize the sulfated tyrosine of cholecystokinin (CCK) in CCK1R, though gastrin lacks this sulfation and relies more heavily on its C-terminal interactions [9].

Receptor activation triggers phospholipase C (PLC) signaling via Gαq/11 proteins, leading to inositol trisphosphate (IP3)-mediated calcium release and protein kinase C (PKC) activation. This cascade culminates in immediate cellular responses (e.g., acid secretion) and longer-term effects like gene expression (e.g., c-fos induction) [5] [6].

Table 1: Key Structural Determinants of Gastrin-CCK2R Interaction

Gastrin Residue (G-17)PositionFunctional RoleConsequence of Mutation
Glycine2Rat CCK2R activationReduced c-fos induction in rat systems
Glutamic acid8-10Human CCK2R affinityDecreased receptor binding efficiency
Tyrosine12Human proliferative signalingImpaired c-fos activation in cancer cells
Aspartic acid16 (C-term)Salt bridge formationComplete loss of activity
Phenylalanine amide17 (C-term)Receptor conformationAbolished receptor activation

Post-Translational Modifications and Bioactive Peptide Processing

Gastrin I (human) biosynthesis involves tightly regulated post-translational modifications (PTMs) that determine its functional maturity and bioactivity. Preprogastrin (101 amino acids) undergoes sequential proteolytic cleavage to yield bioactive forms:

  • Signal Peptide Removal: Co-translational cleavage in the endoplasmic reticulum generates progastrin (80 aa).
  • Tyrosine Sulfation: In the trans-Golgi network, Tyr⁸⁶ is sulfated, enhancing peptide stability but not directly influencing receptor binding.
  • Endoproteolytic Cleavage: Progastrin is processed by prohormone convertases 1/3 (PC1/3) and PC2 at paired basic residues (Arg⁵⁷⁻⁵⁸, Arg⁹⁴⁻⁹⁵). This generates intermediates like G34-Gly (glycine-extended gastrin-34) [3] [7].
  • Carboxypeptidase E (CPE) Action: Basic residue excision produces peptides terminating in glycine (e.g., G17-Gly).
  • Amidation: Peptidyl α-amidating monooxygenase (PAM) catalyzes the conversion of C-terminal glycine to phenylalanine amide, yielding bioactive amidated gastrins (e.g., G17-NH₂). This step is critical for high-affinity CCK2R binding [3] [5].

The ratio of amidated (G17-NH₂) to glycine-extended gastrins (G17-Gly) is physiologically significant. Amidated gastrins stimulate acute acid secretion and cellular proliferation via CCK2R. In contrast, G17-Gly and progastrin exhibit trophic effects (e.g., mucosal growth, parietal cell maturation) through non-CCK2R mechanisms, potentially involving metalloproteinases or integrin receptors [3] [5]. Dysregulation of PTMs occurs in pathologies:

  • Autoimmune gastritis: Achlorhydria causes hypergastrinemia dominated by amidated forms.
  • Gastrin-producing tumors: Incomplete processing elevates progastrin and G-Gly, contributing to carcinogenesis via growth-promoting pathways [5] [6].

Comparative Analysis of Gastrin Isoforms in Human Physiology

Gastrin exists as multiple isoforms with distinct functional profiles:

  • Gastrin-17 (G17-NH₂): The predominant bioactive form in the antrum (~90% of gastrin content). It exhibits rapid clearance (<10 min half-life) and potently stimulates acid secretion and ECL cell histamine release. Its compact structure enables efficient receptor binding [5] [10].
  • Gastrin-34 (G34-NH₂): Dominant in the duodenum and circulation. Its extended N-terminus confers prolonged half-life (~30 min), facilitating sustained trophic effects on gastric epithelium and pancreatic acini [3] [5].
  • Progastrin & Glycine-Extended Gastrins (G-Gly): Retain biological activity independent of CCK2R. They promote:
  • Parietal cell maturation via proton pump (H⁺/K⁺-ATPase) gene expression.
  • Mucosal proliferation through EGFR transactivation.
  • Anti-apoptotic effects in colorectal cancer cells [3] [5] [6].

Table 2: Characteristics of Major Human Gastrin Isoforms

IsoformLengthPrimary SourceHalf-LifeKey Physiological RolesPathological Associations
Progastrin80 aaG-cellsNot determinedMinimal acid secretion; Epithelial proliferationColorectal cancer progression
G34-Gly34 aaDuodenumModeratePrecursor for G34-NH₂Hypergastrinemic conditions
G34-NH₂ (big)34 aaDuodenum, circulation~30 minSustained trophic effects; Pancreatic enzyme secretionZollinger-Ellison syndrome
G17-Gly17 aaAntrumShortMucosal growth; Anti-apoptosisGastric cancer cell migration
G17-NH₂ (little)17 aaAntrum<10 minAcute acid secretion; ECL cell stimulationGastrinoma proliferation

In malignancy, isoform expression shifts: Gastric and colorectal cancers overexpress progastrin and G-Gly, driving tumor growth via CCK2R-dependent and independent pathways. These isoforms upregulate cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), promoting angiogenesis and metastasis [2] [6].

Transcriptional Regulation of GAST Gene Expression

The GAST gene (chromosome 17q21) is regulated by a complex interplay of cis-elements and trans-factors responsive to physiological and pathological stimuli:

  • cAMP Response Elements (CREs): Two conserved CRE sites (CRE1/2) in the promoter bind CRE-binding protein (CREB). Phosphorylated CREB (induced by forskolin or PKA) upregulates GAST transcription in gastrointestinal cancers. Mutagenesis of these sites abolishes 80–90% of basal promoter activity [1].
  • Gastrin EGF Response Element (gERE): A GC-rich region (-68 to -53 bp) mediates responses to epidermal growth factor (EGF) and phorbol esters. Transcription factor Sp1 binds the 5' domain, while gastrin EGF response proteins (gERP1/2) bind the 3' domain. Cooperative interactions confer EGF responsiveness, linking gastrin expression to mucosal repair and tumorigenesis [4].
  • Hormonal Modulation:
  • Somatostatin: Inhibits promoter activity via SSTR2 receptors, suppressing cAMP/PKA signaling.
  • GRP/Bombesin: Activates PKC and MAPK pathways, enhancing CREB phosphorylation and gERE activity [3] [5].
  • pH-Dependent Feedback: Low gastric pH (<3.5) stimulates antral D-cells to release somatostatin, which paracrinally suppresses G-cell transcription. Conversely, high pH (e.g., during proton pump inhibitor therapy) derepresses the promoter, causing hypergastrinemia [3] [5].

Table 3: Transcriptional Regulators of the Human GAST Gene

Regulatory ElementTranscription FactorsSignaling PathwayFunctional Outcome
CRE1/CRE2 (-110/-60 bp)CREB, CREM, ATF1cAMP/PKABasal transcription; Cancer-associated upregulation
gERE (-68/-53 bp)Sp1, gERP1, gERP2EGFR/MAPKEGF-induced expression; Mucosal repair
SSTR2 receptorSS-1 (somatostatin-induced repressor)cAMP inhibitionpH-dependent feedback inhibition
GRP receptorAP-1, CREBPKC/MAPKNeuronal/hormonal stimulation

In Helicobacter pylori infection, inflammation-induced cytokines (e.g., IL-8) and disrupted somatostatin signaling lead to GAST derepression, contributing to hypergastrinemia and ulcerogenesis [5] [9].

Properties

CAS Number

60748-06-3

Product Name

Gastrin I human

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C97H124N20O31S

Molecular Weight

2098.2 g/mol

InChI

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1

InChI Key

GKDWRERMBNGKCZ-RNXBIMIWSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Synonyms

G 17
gastrin 17
gastrin heptadecapeptide
gastrin-17
heptadecapeptide gastrin
little gastrin I
SHG17NS

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.